molecular formula C18H18ClN3O3 B3018381 1-(3-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 922864-51-5

1-(3-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea

Cat. No.: B3018381
CAS No.: 922864-51-5
M. Wt: 359.81
InChI Key: LWWHOXIMGNTMRV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea is a chemically synthesized urea derivative intended for laboratory research purposes. This compound is part of the phenyl-urea chemical class, which has been identified in scientific literature as a scaffold of interest in medicinal chemistry and biochemistry. Urea-based small molecules have been explored for their potential to interact with various biological targets. Research on analogous structures has indicated potential applications as enzyme inhibitors, such as targeting bacterial penicillin-binding proteins (PBPs) to study antibiotic resistance . Other phenyl-urea analogs have been investigated as allosteric modulators of G protein-coupled receptors (GPCRs), including cannabinoid receptors, for neuropharmacological research . The specific molecular architecture of this compound, featuring a 3-chlorophenyl group and a methoxyphenyl unit linked to a pyrrolidinone moiety via a urea bridge, suggests it may serve as a valuable chemical probe for studying protein-ligand interactions, signal transduction pathways, and inhibitor mechanisms. Researchers can utilize this compound in in vitro assays to elucidate its specific biological activity and mechanism of action. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-25-16-8-7-14(11-15(16)22-9-3-6-17(22)23)21-18(24)20-13-5-2-4-12(19)10-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWHOXIMGNTMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves the reaction of 3-chloroaniline with 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity. Purification steps, including recrystallization or chromatography, would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution of the chlorine atom could result in various substituted urea derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Compound Name / ID Key Substituents Heterocyclic Moieties Molecular Weight (g/mol) Reference
Target Compound 3-chlorophenyl; 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl Pyrrolidinone Not provided -
1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) 3-chlorophenyl; thiazole-piperazine Thiazole, piperazine 428.2
1-(3-Chlorophenyl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea derivatives (4g) 3-chlorophenyl; phenothiazine-azetidinone Azetidinone, phenothiazine Not provided
1-(3-Chlorophenyl)-3-(2-(1H-tetrazol-5-yl)phenyl)urea 3-chlorophenyl; tetrazole Tetrazole ~300 (estimated)
1-[4-bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea 3-chlorophenyl; 4-bromo-3-(trifluoromethyl)phenyl None 385.6
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea 2,4-dimethoxyphenyl; 4-chlorophenyl-pyrrolidinone Pyrrolidinone 403.9

Key Observations :

  • Electron Effects : The target compound’s 4-methoxy group is electron-donating, contrasting with electron-withdrawing groups (e.g., CF₃, Br) in analogs like , which may reduce solubility but enhance target binding .
  • Heterocycles: Thiazole-piperazine systems (e.g., 9f ) increase polarity, whereas pyrrolidinone (target, ) balances rigidity and hydrogen-bonding capacity.
  • Biological Implications: Phenothiazine-azetidinone derivatives (e.g., 4g ) show antifungal activity, suggesting substituent-dependent target specificity.

Physicochemical and Spectroscopic Properties

Table 2: Analytical Data Comparison

Compound Name / ID Yield (%) Melting Point (°C) ESI-MS (m/z) Notable Spectral Features
Target Compound Not provided Not provided Not provided Likely ¹H-NMR signals for methoxy (~3.8 ppm) and pyrrolidinone (2.5–3.5 ppm)
1-(3-Chlorophenyl)-3-(3-(trifluoromethyl)phenyl)urea (11e) 86.7 Not provided 534.1 [M+H]⁺ ¹H-NMR: Aromatic protons (δ 7.2–8.1)
1-(3-Chlorophenyl)-3-(2-(1H-tetrazol-5-yl)phenyl)urea 56 166–168 Not provided IR: N-H stretch (~3300 cm⁻¹), tetrazole (1600 cm⁻¹)
1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) 77.7 Not provided 428.2 [M+H]⁺ ¹H-NMR: Thiazole protons (δ 7.3–7.5)

Key Observations :

  • Spectral Trends: Methoxy and pyrrolidinone groups in the target compound would produce distinct ¹H-NMR and IR signatures compared to tetrazole or trifluoromethyl analogs.

Biological Activity

1-(3-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure, which incorporates a chlorophenyl group and a methoxy-substituted phenyl group linked by a urea moiety, suggests potential biological activities that merit investigation. This article delves into its biological activity, particularly its antiproliferative effects against various cancer cell lines and its potential mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 1(3chlorophenyl)3[4methoxy3(2oxopyrrolidin1yl)phenyl]urea\text{IUPAC Name }this compound

Synthesis

The synthesis typically involves the reaction of 3-chloroaniline with 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl isocyanate under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. The reaction may require a catalyst and is optimized for high yield and purity.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of similar urea derivatives against various cancer cell lines, revealing significant activity. For instance, a study demonstrated that derivatives similar to this compound exhibited notable inhibitory effects on A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. The calculated IC50 values for these compounds ranged from 2.39 μM to over 54 μM, indicating varying degrees of potency .

CompoundIC50 (μM) A549IC50 (μM) HCT116IC50 (μM) PC3
Compound 7u2.39 ± 0.103.90 ± 0.33n.d.
Sorafenib (Control)2.12 ± 0.182.25 ± 0.71n.d.
Other Derivatives>54n.d.n.d.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The presence of functional groups such as the methoxy and pyrrolidinone enhances its potential to form hydrogen bonds with target proteins, which is crucial for its activity .

Case Studies

Several studies have focused on the biological evaluation of structurally related compounds:

  • Anticancer Activity : A series of diaryl ureas were synthesized and tested for their anticancer properties, showing significant antiproliferative effects across multiple cancer cell lines.
  • Enzymatic Inhibition : Research indicated that certain derivatives could inhibit specific kinases involved in cancer progression, suggesting a pathway for therapeutic development.

Discussion

The biological activity of this compound highlights its potential as an anticancer agent. The unique structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological exploration.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea?

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For this compound, a plausible route includes:

  • Step 1 : Preparation of 3-chlorophenyl isocyanate.
  • Step 2 : Reaction with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline under inert conditions (e.g., in dichloromethane or toluene) at reflux.
  • Step 3 : Use of a base (e.g., triethylamine) to neutralize HCl byproducts.

Q. Key Reaction Conditions :

ParameterDetailsReference
SolventDichloromethane or toluene
TemperatureReflux (~110°C for toluene)
Catalyst/BaseTriethylamine

Q. What analytical techniques are used to characterize this compound’s structure and purity?

Standard characterization methods include:

  • X-ray crystallography : Resolve 3D structure (using SHELX software for refinement) .
  • NMR spectroscopy : Confirm proton and carbon environments (e.g., aromatic protons, urea NH signals) .
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS or MALDI-TOF) .
  • HPLC : Assess purity (>95% typical for research-grade material) .

Q. Analytical Parameters :

TechniqueConditionsReference
HPLCC18 column, acetonitrile/water mobile phase
NMR (¹H/¹³C)DMSO-d6 or CDCl3 solvent

Q. What initial pharmacological targets are associated with this compound?

Early studies suggest activity as a multi-kinase inhibitor , particularly targeting:

  • VEGFR-2 : Inhibition of tyrosine kinase activity (IC₅₀ comparable to sorafenib) .
  • PD-L1/c-Myc : Immunomodulatory effects in cancer models .

Q. Pharmacological Screening Methods :

Assay TypeProtocol SummaryReference
Kinase inhibitionFluorescence polarization assays with recombinant proteins
Cell viabilityEndothelial tube formation assays

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions between this compound and VEGFR-2?

Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can predict binding modes:

  • Target PDB : Use VEGFR-2 crystal structure (e.g., 4ASD).
  • Key Interactions : Hydrogen bonding with urea moiety, hydrophobic contacts with chlorophenyl group.
  • Validation : Compare with known inhibitors (e.g., sorafenib) .

Q. Docking Parameters :

SoftwareScoring FunctionReference
AutoDock VinaAMBER force field

Q. How can solubility and bioavailability be optimized for in vivo studies?

Strategies include:

  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) without compromising activity.
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes.
  • SAR Studies : Modify the methoxy or pyrrolidinone groups to balance lipophilicity .

Q. Example Modifications :

DerivativeBioavailability ImprovementReference
PEGylated analog2.5× increase in solubility

Q. How to resolve contradictory data in kinase inhibition assays?

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies:

  • Orthogonal Assays : Combine fluorescence polarization with radiometric kinase assays.
  • Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler).
  • Structural Validation : Co-crystallization to confirm binding mode .

Q. What computational methods predict metabolic stability?

Tools like ADMET Predictor or Schrödinger’s QikProp can model:

  • Cytochrome P450 interactions : Likelihood of oxidative metabolism.
  • Half-life estimation : Based on logP and polar surface area.

Q. Predicted ADMET Properties :

ParameterValue (Predicted)Reference
logP3.8 ± 0.2
CYP3A4 substrateHigh probability

Q. How does the 2-oxopyrrolidin-1-yl group influence pharmacokinetics?

This moiety enhances:

  • Membrane permeability : Via moderate lipophilicity.
  • Metabolic stability : Resistance to hepatic CYP450 oxidation.
  • SAR Insight : Replacement with smaller heterocycles (e.g., piperidone) reduces activity .

Data Contradiction Analysis

Example Conflict : Discrepancies in reported IC₅₀ values for VEGFR-2 inhibition.

  • Possible Causes : Variability in assay protocols (e.g., ATP concentration, enzyme source).
  • Resolution : Standardize conditions using recombinant human VEGFR-2 and fixed ATP levels (1 mM) .

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